molecular formula C10H14BrF3N2O B2560853 4-bromo-3-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1856054-52-8

4-bromo-3-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B2560853
CAS RN: 1856054-52-8
M. Wt: 315.134
InChI Key: LBUIBYIPNKRDJF-UHFFFAOYSA-N
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Description

4-bromo-3-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-bromo-3-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood. However, studies have shown that this compound has the potential to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. This inhibition can lead to the suppression of disease-related pathways, thereby reducing the severity of the disease.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-3-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of cancer, inflammation, and neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-3-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-bromo-3-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One potential direction is to further explore the mechanism of action of this compound and identify the specific enzymes and proteins that are affected by its inhibition. Additionally, future research could focus on the development of new drugs based on this compound for the treatment of various diseases. Finally, further studies could be conducted to investigate the potential toxicity of this compound and identify any potential side effects.
Conclusion
In conclusion, 4-bromo-3-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research on this compound could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-bromo-3-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 4-bromo-3-hydroxypyrazole with sec-butyldimethylsilyl chloride to form 4-bromo-3-(sec-butyldimethylsilyloxy)pyrazole. This compound is then reacted with sodium hydride and sec-butyl bromide to form 4-bromo-3-(sec-butoxymethyl)pyrazole. The final step involves the reaction of 4-bromo-3-(sec-butoxymethyl)pyrazole with 2,2,2-trifluoroethyl trifluoromethanesulfonate to form 4-bromo-3-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Scientific Research Applications

4-bromo-3-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been studied for its potential applications in various fields of scientific research. One of the primary research applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

4-bromo-3-(butan-2-yloxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrF3N2O/c1-3-7(2)17-5-9-8(11)4-16(15-9)6-10(12,13)14/h4,7H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUIBYIPNKRDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1Br)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

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